molecular formula C28H24N2O6S B11578251 prop-2-en-1-yl 2-[3,9-dioxo-1-(4-propoxyphenyl)-3,9-dihydrochromeno[2,3-c]pyrrol-2(1H)-yl]-4-methyl-1,3-thiazole-5-carboxylate

prop-2-en-1-yl 2-[3,9-dioxo-1-(4-propoxyphenyl)-3,9-dihydrochromeno[2,3-c]pyrrol-2(1H)-yl]-4-methyl-1,3-thiazole-5-carboxylate

Cat. No.: B11578251
M. Wt: 516.6 g/mol
InChI Key: UNRJWJCQEJVOOK-UHFFFAOYSA-N
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Description

Prop-2-en-1-yl 2-[3,9-dioxo-1-(4-propoxyphenyl)-3,9-dihydrochromeno[2,3-c]pyrrol-2(1H)-yl]-4-methyl-1,3-thiazole-5-carboxylate is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that combines multiple functional groups, making it an interesting subject for research in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of prop-2-en-1-yl 2-[3,9-dioxo-1-(4-propoxyphenyl)-3,9-dihydrochromeno[2,3-c]pyrrol-2(1H)-yl]-4-methyl-1,3-thiazole-5-carboxylate involves multiple steps, each requiring specific reagents and conditions. The process typically begins with the preparation of the core chromeno[2,3-c]pyrrol structure, followed by the introduction of the propoxyphenyl group and the thiazole carboxylate moiety. Each step involves precise control of temperature, pH, and reaction time to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale synthesis using automated reactors and continuous flow systems. These methods allow for better control of reaction conditions and scalability, ensuring consistent quality and efficiency in production.

Chemical Reactions Analysis

Types of Reactions

Prop-2-en-1-yl 2-[3,9-dioxo-1-(4-propoxyphenyl)-3,9-dihydrochromeno[2,3-c]pyrrol-2(1H)-yl]-4-methyl-1,3-thiazole-5-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and catalysts are carefully chosen to optimize the reaction outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions could introduce new functional groups like halides or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its unique structural properties and reactivity. Researchers explore its potential as a building block for more complex molecules and its behavior under various reaction conditions.

Biology

In biological research, the compound’s interactions with biomolecules are of interest. Studies may focus on its binding affinity to proteins, enzymes, or nucleic acids, and its potential as a probe for biological assays.

Medicine

In medicine, the compound’s pharmacological properties are investigated. Researchers examine its potential as a therapeutic agent, its mechanism of action, and its effects on cellular pathways.

Industry

In industrial applications, the compound may be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of prop-2-en-1-yl 2-[3,9-dioxo-1-(4-propoxyphenyl)-3,9-dihydrochromeno[2,3-c]pyrrol-2(1H)-yl]-4-methyl-1,3-thiazole-5-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in cellular processes. The compound’s effects are mediated through binding to these targets, leading to changes in their activity or function. The pathways involved may include signal transduction, gene expression, or metabolic regulation.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Prop-2-en-1-yl 2-[3,9-dioxo-1-(4-propoxyphenyl)-3,9-dihydrochromeno[2,3-c]pyrrol-2(1H)-yl]-4-methyl-1,3-thiazole-5-carboxylate stands out due to its complex structure, which combines multiple functional groups in a single molecule

Properties

Molecular Formula

C28H24N2O6S

Molecular Weight

516.6 g/mol

IUPAC Name

prop-2-enyl 2-[3,9-dioxo-1-(4-propoxyphenyl)-1H-chromeno[2,3-c]pyrrol-2-yl]-4-methyl-1,3-thiazole-5-carboxylate

InChI

InChI=1S/C28H24N2O6S/c1-4-14-34-18-12-10-17(11-13-18)22-21-23(31)19-8-6-7-9-20(19)36-24(21)26(32)30(22)28-29-16(3)25(37-28)27(33)35-15-5-2/h5-13,22H,2,4,14-15H2,1,3H3

InChI Key

UNRJWJCQEJVOOK-UHFFFAOYSA-N

Canonical SMILES

CCCOC1=CC=C(C=C1)C2C3=C(C(=O)N2C4=NC(=C(S4)C(=O)OCC=C)C)OC5=CC=CC=C5C3=O

Origin of Product

United States

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